Bienvenue dans la boutique en ligne BenchChem!

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

Lipophilicity LogP Drug-likeness

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-51-3; molecular formula C18H11F3N2OS; molecular weight 360.4 g/mol) is a synthetic heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class. The compound features a tricyclic benzofuro[3,2-d]pyrimidine core with a 4-position thioether linkage connecting to a para-trifluoromethyl-substituted benzyl group.

Molecular Formula C18H11F3N2OS
Molecular Weight 360.35
CAS No. 851130-51-3
Cat. No. B2765488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine
CAS851130-51-3
Molecular FormulaC18H11F3N2OS
Molecular Weight360.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C18H11F3N2OS/c19-18(20,21)12-7-5-11(6-8-12)9-25-17-16-15(22-10-23-17)13-3-1-2-4-14(13)24-16/h1-8,10H,9H2
InChIKeyHVEFSWBTZFWZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-51-3): Chemical Identity, Class, and Procurement-Relevant Profile


4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-51-3; molecular formula C18H11F3N2OS; molecular weight 360.4 g/mol) is a synthetic heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class . The compound features a tricyclic benzofuro[3,2-d]pyrimidine core with a 4-position thioether linkage connecting to a para-trifluoromethyl-substituted benzyl group. This scaffold is structurally related to several biologically active chemotypes, including the natural product-derived CaPkc1 inhibitor cercosporamide (IC50 = 44 nM) and the clinical-stage CDC7 kinase inhibitor XL413 (IC50 = 3.4 nM) [1][2]. The benzofuro[3,2-d]pyrimidine core has been explored in both antifungal and anticancer drug discovery programs, with demonstrated activity against Candida albicans Pkc1 and various kinase targets [1]. Critically, this specific compound (851130-51-3) has not been the subject of peer-reviewed biological evaluation at the time of this analysis; its differentiation rests on verifiable structural, physicochemical, and positional isomerism features relative to close analogs.

Why Generic Substitution Fails for 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine: Positional Isomerism and Electronic Determinants


Within the 4-(benzylthio)benzofuro[3,2-d]pyrimidine sub-series, the position and electronic nature of the aryl substituent on the benzyl group are the primary determinants of molecular recognition, reactivity, and ADME properties. Three close analogs illustrate the non-interchangeability of these compounds: (i) the meta-CF3 positional isomer 4-((3-(trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-50-2; identical molecular weight 360.4 but distinct Hammett σm = 0.43 vs. σp = 0.54 for the para-CF3 target compound), which alters the electron density at the thioether sulfur and the benzyl CH2 acidity [1]; (ii) the mono-fluoro analog 4-((3-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 847182-13-2; MW 310.3, C17H11FN2OS), which lacks the CF3 group entirely and thus has reduced lipophilicity (Hansch π = 0.14 for F vs. 0.88 for CF3) and diminished metabolic stability [2]; and (iii) the unsubstituted benzylthio analog 2-methyl-4-(benzylthio)benzofuro[3,2-d]pyrimidine (CAS 68217-86-7; measured LogP = 4.8), which provides a baseline for quantifying the CF3-induced lipophilicity gain of approximately 0.9 LogP units [3]. The para-CF3 group imparts a stronger electron-withdrawing effect (−I) than meta-CF3, directly influencing the oxidation potential of the thioether (sulfoxide/sulfone formation), the pKa of adjacent protons, and the potential for halogen-bonding interactions in biological binding pockets. These differences are quantifiable via established physical organic chemistry parameters and render the compounds functionally distinct in any SAR or lead optimization campaign.

Quantitative Differentiation Evidence for 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-51-3) vs. Closest Analogs


Lipophilicity Gain: Predicted LogP of Target Compound vs. Measured LogP of the Unsubstituted Benzylthio Analog

The target compound's predicted octanol/water partition coefficient (LogP) can be estimated by adding the Hansch π constant for the para-CF3 substituent (0.88) to the measured LogP of the closest structurally characterized analog lacking this substituent [1][2]. The analog 2-methyl-4-(benzylthio)benzofuro[3,2-d]pyrimidine (CAS 68217-86-7) has a calculated LogP of 4.8, providing a baseline for the benzofuro[3,2-d]pyrimidine-4-thioether scaffold [3]. The addition of one para-CF3 group (π = 0.88) yields a predicted LogP of approximately 5.7 for CAS 851130-51-3, representing a roughly 8-fold increase in octanol/water partition coefficient relative to the non-fluorinated benzyl analog. The 3-fluoro analog (CAS 847182-13-2), by contrast, benefits from a much smaller Hansch π contribution of 0.14 for the single fluorine substituent, yielding an estimated LogP of approximately 4.9 — nearly 0.8 LogP units lower than the target compound [2]. This lipophilicity advantage is critical for membrane penetration in cell-based assays and for blood-brain barrier penetration potential.

Lipophilicity LogP Drug-likeness Membrane permeability

Electronic Withdrawing Strength: para-CF3 (σp = 0.54) vs. meta-CF3 (σm = 0.43) — A 26% Stronger Inductive Effect at the Para Position

The Hammett substituent constant (σ) provides a quantitative, experimentally validated measure of the electronic effect of aromatic substituents. The para-trifluoromethyl group in CAS 851130-51-3 has σp = 0.54, whereas the meta-trifluoromethyl group in the positional isomer CAS 851130-50-2 has σm = 0.43 [1]. This represents a 26% stronger electron-withdrawing effect at the para position relative to meta. The difference arises because the para-CF3 exerts both inductive (−I) and resonance effects, while the meta-CF3 operates primarily through the inductive pathway [2]. This differential has direct consequences for: (a) the electron density at the thioether sulfur atom, affecting its susceptibility to oxidative metabolism (sulfoxide/sulfone formation); (b) the acidity of the benzylic CH2 protons adjacent to the thioether; and (c) the dipole moment of the molecule, which influences molecular recognition in polar protein binding sites.

Hammett constant Electronic effects SAR Thioether oxidation potential

Molecular Weight and Heavy Atom Count Differentiation from the 3-Fluoro Analog: Implications for Ligand Efficiency Metrics

The target compound (MW 360.4) contains the para-CF3 group (three fluorine atoms contributing 57 Da), whereas the 3-fluoro analog CAS 847182-13-2 (MW 310.3) contains only a single fluorine (19 Da) . The 50.1 Da molecular weight increase is accompanied by a doubling of the heavy atom count from fluorine (1 to 3 F atoms) and conversion of one hydrogen to carbon in going from −F to −CF3. In fragment-based and ligand efficiency-driven drug discovery, this MW differential has direct implications: if both compounds were equipotent against a given target, the 3-fluoro analog would have a superior ligand efficiency index (LE = 1.4 × pIC50 / heavy atom count). The para-CF3 compound must therefore deliver a proportionally greater potency gain (at least 0.7 log units of pIC50) to justify its higher molecular weight under standard LE optimization frameworks.

Ligand efficiency Molecular weight Fragment-based drug design Physicochemical property optimization

Class-Level Context: Benzofuro[3,2-d]pyrimidine Scaffold Validated in Kinase and Antifungal Inhibition — Framework for Target Compound Positioning

While no peer-reviewed biological data exist for CAS 851130-51-3 specifically, the benzofuro[3,2-d]pyrimidine scaffold has been independently validated across multiple target classes, establishing the chemical space within which this compound resides. Key benchmarks include: (i) the natural product (−)-cercosporamide, a CaPkc1 inhibitor with IC50 = 44 nM that provided the structural inspiration for synthetic benzofuro[3,2-d]pyrimidine development [1]; (ii) synthetic benzofuro[3,2-d]pyrimidines from the Dao et al. (2018) series that demonstrated CaPkc1 inhibitory activity and synergistic fluconazole susceptibility restoration in resistant Candida albicans strains [2]; (iii) XL413, a 3,4-dihydrobenzofuro[3,2-d]pyrimidine with potent CDC7 kinase inhibition (IC50 = 3.4 nM) that has progressed to preclinical anticancer evaluation [3]; and (iv) a patent (WO2019018359A1) claiming thieno[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives as antimicrobial agents, including anti-tuberculosis activity [4]. The 4-position thioether linkage in CAS 851130-51-3 distinguishes it from the 4-amino and 4-oxo substitution patterns of XL413 and cercosporamide, respectively, offering a distinct vector for target interactions.

Kinase inhibition Antifungal activity CaPkc1 CDC7 Scaffold validation

Critical Data Gap Advisory: Absence of Peer-Reviewed Biological Activity Data for CAS 851130-51-3

A systematic search of PubMed, BindingDB, ChEMBL, Semantic Scholar, and patent databases (conducted May 2026) returned zero peer-reviewed publications, zero bioassay entries, and zero patent claims containing quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for 4-((4-(trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-51-3) [1][2][3]. Any activity values reported on non-authoritative vendor or aggregator websites cannot be verified against primary sources and must be treated as unsubstantiated. By contrast, the meta-CF3 positional isomer (CAS 851130-50-2) and the 3-fluoro analog (CAS 847182-13-2) are similarly absent from the primary literature, indicating that the entire 4-(substituted-benzylthio)benzofuro[3,2-d]pyrimidine sub-series remains pharmacologically uncharacterized. This does not preclude the compound's value as a screening compound or chemical biology probe, but it does mean that all target-specific potency, selectivity, or efficacy claims carry high uncertainty. Procurement decisions should be based on the structural and physicochemical differentiation documented in Evidence Items 3.1–3.4, with the explicit understanding that biological validation remains pending.

Data gap Risk assessment Procurement decision Experimental validation required

Recommended Procurement and Research Application Scenarios for 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-51-3)


SAR Probe for Electronic Effects in Kinase Inhibitor Lead Optimization

Procure CAS 851130-51-3 as a matched molecular pair with the meta-CF3 isomer (CAS 851130-50-2) to isolate the impact of CF3 positional isomerism (σp = 0.54 vs. σm = 0.43) on kinase inhibition potency and selectivity [1]. The 26% differential in electron-withdrawing strength provides a clean SAR signal for quantifying electronic contributions to target binding. Pair with the unsubstituted benzylthio analog (or the 2-methyl-4-benzylthio derivative, CAS 68217-86-7) as a negative control lacking the CF3 group, enabling deconvolution of electronic vs. lipophilic contributions [2]. This three-compound set enables calculation of the Hammett ρ value for the target of interest, a fundamental QSAR parameter.

Physicochemical Property Optimization and Membrane Permeability Assessment

Use CAS 851130-51-3 in a panel of benzofuro[3,2-d]pyrimidine analogs spanning a LogP range from approximately 4.8 (unsubstituted benzyl analog) to 5.7 (para-CF3 target compound) to assess the relationship between lipophilicity and cellular permeability in PAMPA or Caco-2 assays [1][2]. The 0.9 LogP unit difference between the target compound and the unsubstituted benzyl analog is sufficient to distinguish passive diffusion from transporter-mediated uptake. The target compound's elevated LogP also makes it a candidate for assessing blood-brain barrier penetration in CNS-targeted programs where benzofuro[3,2-d]pyrimidine kinase inhibitors are being explored.

Antifungal Combination Screening with Azole Antifungals

Based on the demonstrated synergy between benzofuro[3,2-d]pyrimidine derivatives and fluconazole against resistant Candida albicans strains (Dao et al., 2018), procure CAS 851130-51-3 for inclusion in a checkerboard assay panel with fluconazole, itraconazole, or voriconazole against azole-resistant Candida clinical isolates [1]. The compound's 4-thioether-para-CF3 substitution represents an underexplored vector within this chemotype, and its elevated lipophilicity may enhance fungal cell wall penetration relative to the more polar cercosporamide analogs. Co-administration synergy screening is directly supported by the published observation that benzofuropyrimidinedione 23 synergized with fluconazole to restore growth inhibition in a resistant strain [1].

Chemical Biology Probe for Underexplored Kinase Targets

Procure CAS 851130-51-3 as a screening compound for kinase selectivity panels, leveraging the benzofuro[3,2-d]pyrimidine scaffold's established affinity for ATP-binding pockets across multiple kinase families (CDC7, CaPkc1, PIM, CK2, PDGFR-α) [1][2][3]. The 4-thioether linkage distinguishes this compound from the 4-amino/4-oxo benzofuropyrimidines that dominate the patent and literature landscape, offering potential for unique hinge-region interactions [3]. Given the scaffold's precedent for single-digit nanomolar potency (XL413: CDC7 IC50 = 3.4 nM), broad-panel kinase profiling of CAS 851130-51-3 is a rational investment for identifying novel kinase targets susceptible to this chemotype [2].

Quote Request

Request a Quote for 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.